2,6-Dichloro-3-nitrotoluene

Description

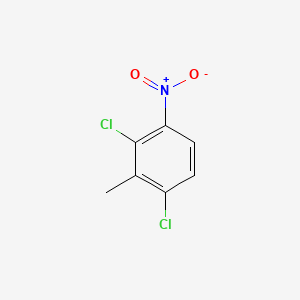

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNZUUIFTPNYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183842 | |

| Record name | 2,6-Dichloro-3-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29682-46-0 | |

| Record name | 1,3-Dichloro-2-methyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29682-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-3-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029682460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29682-46-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichloro-3-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-3-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLORO-3-NITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL434G8AU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-3-nitrotoluene: Synthesis, Properties, and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-nitrotoluene is a chlorinated and nitrated aromatic compound that serves as a crucial intermediate in the synthesis of various organic molecules.[1] Its specific substitution pattern makes it a valuable building block, particularly in the production of pharmaceuticals, dyes, and agrochemicals.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and analysis, and an exploration of its role in the pharmaceutical industry, with a focus on its application as a precursor to active pharmaceutical ingredients (APIs).

Core Properties and Identification

The fundamental characteristics of this compound are summarized below, providing essential information for its handling, storage, and application in a research and development setting.

CAS Number: 29682-46-0[3]

Synonyms: 1,3-Dichloro-2-methyl-4-nitrobenzene[3]

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅Cl₂NO₂ | [3] |

| Molecular Weight | 206.03 g/mol | [3] |

| Appearance | Yellow crystalline solid/powder | [1] |

| Melting Point | 53-56 °C | [3] |

| Boiling Point | 284 °C | |

| Solubility | Insoluble or sparingly soluble in water | [1] |

| Flash Point | 110 °C (closed cup) | [3] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the nitration of 2,6-dichlorotoluene. The following protocol is based on established methodologies.

Experimental Protocol: Nitration of 2,6-Dichlorotoluene

Objective: To synthesize this compound from 2,6-dichlorotoluene.

Materials:

-

2,6-dichlorotoluene

-

98% Nitric acid

-

Dichloroethane

-

Saturated sodium bicarbonate aqueous solution

-

Three-necked flask

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

TLC plates for reaction monitoring

Procedure:

-

In a three-necked flask, dissolve 32.2g (0.2mol) of 2,6-dichlorotoluene in 100g of dichloroethane.

-

At a temperature of 30 °C, slowly add 13.9g (0.22mol) of 98% nitric acid dropwise to the solution.

-

During the addition, ensure the temperature of the reaction system does not exceed 45 °C. An ice bath may be used for cooling if necessary.

-

After the dropwise addition is complete, reflux the reaction mixture for 2 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture.

-

Evaporate the dichloroethane.

-

Cool the remaining solution to induce crystallization.

-

Filter and dry the resulting yellow solid to obtain this compound.

Analytical Methodologies

Accurate identification and quantification of this compound are crucial for quality control and research purposes. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.

HPLC-UV Analysis

A reverse-phase HPLC method can be employed for the analysis of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

Newcrom R1 HPLC column or equivalent C18 column

Mobile Phase:

-

A mixture of acetonitrile (MeCN) and water, with phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[4]

General Procedure:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Prepare the sample by dissolving it in the mobile phase or a compatible solvent.

-

Inject the sample and standard into the HPLC system.

-

Monitor the elution at a suitable UV wavelength.

-

Identify and quantify the compound by comparing the retention time and peak area with the standard.

This method is scalable and can be adapted for preparative separation to isolate impurities.[4]

GC-MS Analysis of Dinitrotoluene Isomers

GC-MS offers high selectivity and sensitivity for the analysis of dinitrotoluene isomers, including this compound.[1] The following is a general protocol that can be adapted.

Sample Preparation:

-

Water Samples: Perform a liquid-liquid extraction with a suitable solvent such as dichloromethane.[4]

-

Soil and Sediment Samples: Conduct a solvent extraction, which may be followed by a cleanup step to remove interfering substances from the matrix.[4]

Chromatographic Conditions:

-

Column: A capillary column with a mid-polarity stationary phase is recommended.[4]

-

Injector: Utilize a split/splitless injector.

-

Carrier Gas: Helium at a constant flow rate.[4]

-

Oven Program: A temperature ramp is essential to separate the isomers based on their boiling points and interactions with the stationary phase.[4]

-

Acquisition Mode: Use full scan mode for the identification of unknown compounds or Selected Ion Monitoring (SIM) for increased sensitivity in quantitative analysis of the target compound.[4]

Application in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of certain pharmaceuticals.[1] A significant application is its use in the preparation of the non-steroidal anti-inflammatory drug (NSAID), Meclofenamic Acid. This involves the reduction of the nitro group to an amine, forming 2,6-dichloro-3-methylaniline.[5]

Synthesis Pathway to Meclofenamic Acid

Caption: Synthetic pathway from this compound to Meclofenamic Acid.

Experimental Protocol: Reduction of the Nitro Group

The reduction of the nitro group in this compound to an amine is a critical step.

Objective: To synthesize 2,6-dichloro-3-methylaniline from this compound.

Materials:

-

This compound

-

Tin (Sn) powder or Iron (Fe) filings

-

Methanol (MeOH) or Hydrochloric acid (HCl)

-

Ether and Dichloromethane (DCM) for extraction

Procedure (Example using Sn/MeOH):

-

Dissolve the this compound in a minimal amount of methanol.

-

Add tin powder in a 2:1 molar ratio relative to the starting material.

-

The reaction is typically carried out at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, quench the reaction and neutralize any acid if used.

-

Extract the product with a mixture of ether and dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,6-dichloro-3-methylaniline.

Safety and Handling

This compound is classified as harmful and an irritant.

GHS Hazard Statements:

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its properties, synthesis, and analytical methods is essential for its effective and safe use in research and development. Its role as a precursor to Meclofenamic Acid highlights its importance in the pharmaceutical industry, providing a clear example of how a simple aromatic compound can be a critical component in the development of therapeutic agents.

References

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

This compound. (n.d.). SIELC Technologies. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

2,6-Dichloro-3-methylaniline. (n.d.). SynThink Research Chemicals. Retrieved from [Link]

-

Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. (n.d.). EPA. Retrieved from [Link]

-

What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. (2022). ResearchGate. Retrieved from [Link]

- Method for preparing 2,6-dichloro-4-nitrotoluene. (1969). Google Patents.

- Process for the production of 2,6-dichloro-3,5-di(secondary or tertiary alkyl)toluene. (1998). Google Patents.

- Method for producing 2,6-dichlorotoluene and 2,3-dichlorotoluene by utilizing 2-chlorotoluene to directionally chloridize. (2013). Google Patents.

-

A Practical Synthesis of 2,4-Dichloro-3-methyl-6-nitrophenol. (1993). Semantic Scholar. Retrieved from [Link]

-

2,6-Dichlorotoluene. (n.d.). PubChem. Retrieved from [Link]

-

Preparation of 2,6-dichloro-4-nitroaniline. (n.d.). PrepChem.com. Retrieved from [Link]

-

2,6-Dichloro-3-methylaniline. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. (2019). ResearchGate. Retrieved from [Link]

-

Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization. (n.d.). ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2,6-Dichloro-3-nitrotoluene: Properties, Synthesis, and Analysis

This guide provides a comprehensive technical overview of 2,6-dichloro-3-nitrotoluene, a key chemical intermediate. Tailored for researchers, chemists, and professionals in drug development and materials science, this document delves into the core physicochemical properties, reactivity, and analytical methodologies pertinent to its application in advanced synthesis.

Introduction and Core Identifiers

This compound (CAS No. 29682-46-0) is a substituted aromatic compound of significant interest in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its molecular structure, featuring a toluene backbone with two chlorine atoms and a nitro group, presents a unique combination of steric and electronic properties that dictate its reactivity and utility as a versatile building block. The chlorine atoms and the electron-withdrawing nitro group activate the aromatic ring for certain transformations while directing the regioselectivity of others.[1] This guide aims to provide a detailed exposition of its properties and the practical methodologies for its synthesis and characterization.

Key identifiers for this compound are summarized below:

| Identifier | Value |

| CAS Number | 29682-46-0 |

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.03 g/mol |

| IUPAC Name | 1,3-Dichloro-2-methyl-4-nitrobenzene[3] |

| Synonyms | 2,6-Dichloro-m-nitrotoluene, Benzene, 1,3-dichloro-2-methyl-4-nitro-[1][3] |

| InChI Key | WBNZUUIFTPNYRN-UHFFFAOYSA-N[3] |

| Canonical SMILES | CC1=C(C=CC(=C1Cl)[O-])Cl[3] |

Physicochemical Properties

The physical state and solubility of this compound are critical parameters for its handling, storage, and application in reaction chemistry. It presents as a light yellow to light green crystalline solid at ambient temperatures.[1] A summary of its key physical properties is provided in the table below. The lack of a reported experimental boiling point at atmospheric pressure is typical for a solid with a relatively high melting point, as such compounds often decompose before boiling.

Table of Physicochemical Data:

| Property | Value | Source(s) |

| Appearance | Light yellow to light green solid/powder | [1] |

| Melting Point | 53-56 °C | [2] |

| Boiling Point | Data not available (likely decomposes) | N/A |

| Flash Point | 110 °C (closed cup) | |

| Water Solubility | 0.043 g/L (at 25 °C); sparingly soluble | [1] |

| Vapor Pressure | 0.0±0.6 mmHg (at 25°C, Predicted) | [4] |

| Density | Data not available for the solid state | N/A |

Spectroscopic Profile

The structural elucidation of this compound and the monitoring of its reactions rely on standard spectroscopic techniques. Below are the expected spectral characteristics based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. The aromatic region should display two doublets, corresponding to the two vicinal protons on the benzene ring. The methyl group will appear as a singlet in the upfield region.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should exhibit seven distinct signals corresponding to each carbon atom in the molecule.

-

Aromatic C-Cl & C-NO₂: These quaternary carbons are expected in the range of δ 130-150 ppm. Quaternary carbons typically show weaker signals.[7][8]

-

Aromatic C-H: Expected in the range of δ 120-135 ppm.

-

Aromatic C-CH₃: Expected around δ 135-140 ppm.

-

Methyl Carbon (-CH₃): Expected to be the most upfield signal, around δ 15-20 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

Aromatic C-H Stretch: ~3050-3100 cm⁻¹

-

Aliphatic C-H Stretch (methyl): ~2850-3000 cm⁻¹

-

Asymmetric N-O Stretch (NO₂): Strong absorption around 1520-1560 cm⁻¹

-

Symmetric N-O Stretch (NO₂): Strong absorption around 1340-1360 cm⁻¹

-

C=C Aromatic Ring Stretch: ~1450-1600 cm⁻¹

-

C-Cl Stretch: ~700-850 cm⁻¹

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a distinct molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in an approximate 9:6:1 ratio).

-

Molecular Ion (M⁺): m/z ≈ 205, 207, 209

-

Key Fragments: Expect fragmentation corresponding to the loss of NO₂ (M-46), Cl (M-35), and combinations thereof.

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the nitro group and the activated aromatic ring.

Reduction of the Nitro Group

The most common transformation is the reduction of the nitro group to an amine, yielding 2,6-dichloro-3-aminotoluene (or 3-amino-2,6-dichlorotoluene). This reaction is a cornerstone for synthesizing more complex molecules, particularly in the pharmaceutical and dye industries. The choice of reducing agent is critical for achieving high yield and selectivity, especially if other reducible functional groups are present in a more complex substrate.

Common reagents for this transformation include:

-

Catalytic Hydrogenation: H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel). This is a clean and efficient method.

-

Metal/Acid Reduction: Metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like HCl.[9]

-

Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine with a catalyst (e.g., Pd/C).

-

Stannous Chloride (SnCl₂): A milder reagent that can offer good chemoselectivity.[9]

Caption: Key chemical transformations of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group ortho and para to the chlorine atoms significantly activates the ring towards nucleophilic aromatic substitution (SNAr).[10][11] Although the nitro group is meta to the chlorine at position 2, it is para to the chlorine at position 6. This electronic activation, combined with the fact that halides are good leaving groups, allows for the displacement of one or both chlorine atoms by strong nucleophiles.

-

Plausible Reactions: Reaction with nucleophiles like sodium methoxide (NaOMe), ammonia (NH₃), or other amines at elevated temperatures can displace the chlorine atom at the 6-position, which is para to the nitro group.[11][12] The chlorine at the 2-position (ortho to the nitro group) is sterically hindered by the adjacent methyl group, making substitution at this position less favorable. The reaction proceeds via a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and analysis of this compound. As a Senior Application Scientist, it is imperative to stress that all procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Synthesis Protocol: Nitration of 2,6-Dichlorotoluene

This protocol is adapted from established methods for aromatic nitration, specifically referencing a patent for the preparation of dichlorotoluene nitride intermediates.[13] The rationale is to introduce the electrophile (NO₂⁺) to the aromatic ring of 2,6-dichlorotoluene. The directing effects of the two chlorine atoms (ortho, para-directing) and the methyl group (ortho, para-directing) lead to nitration at the 3-position.

Materials:

-

2,6-Dichlorotoluene (1.0 eq)

-

Concentrated Nitric Acid (98%, 1.1 eq)

-

Dichloroethane (solvent)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Reaction vessel (three-necked flask), dropping funnel, condenser, magnetic stirrer, heating mantle

Procedure:

-

Setup: Assemble a clean, dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

-

Dissolution: Charge the flask with 2,6-dichlorotoluene (e.g., 32.2 g, 0.2 mol) and dichloroethane (e.g., 100 g). Stir the mixture until the starting material is fully dissolved.

-

Nitration: Begin dropwise addition of concentrated nitric acid (e.g., 13.9 g, 0.22 mol) to the solution. Maintain the reaction temperature at 30 °C, using a water bath for cooling as the reaction is exothermic. The rate of addition should be controlled to ensure the temperature does not exceed 45 °C.[13]

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Perform the wash until gas evolution ceases.

-

Extraction: Separate the organic layer.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (dichloroethane) under reduced pressure using a rotary evaporator. The crude product can be purified by crystallization.

Caption: Workflow for the synthesis of this compound.

Analytical Protocol: GC-MS for Purity and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing the purity of this compound and separating it from other isomers. The methodology leverages the volatility of the compound for separation on a GC column and the unique fragmentation pattern for definitive identification by MS.[14][15]

Instrumentation & Consumables:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Capillary Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, DB-5ms or similar) is suitable.

-

Carrier Gas: Helium, high purity

-

Solvent: Dichloromethane or Ethyl Acetate (HPLC grade)

-

Autosampler vials

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in ethyl acetate. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution.

-

Sample Preparation: Dissolve an accurately weighed amount of the synthesized sample in ethyl acetate to a final concentration within the calibration range (e.g., 10 µg/mL).

-

GC-MS Conditions:

-

Injector: Split/splitless, 250 °C, 1 µL injection volume.

-

Oven Program: Start at 100 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI), 70 eV.

-

Source Temperature: 230 °C.

-

Acquisition Mode: Full Scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification, monitoring key ions (e.g., m/z 205, 175, 123).

-

-

-

Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample and identify the this compound peak by its retention time and mass spectrum. Quantify the purity by comparing the peak area to the calibration curve.

Applications in Synthesis

This compound serves primarily as a chemical intermediate.[16][17] Its synthetic value lies in the subsequent transformations of its functional groups.

-

Pharmaceuticals: The corresponding aniline derivative is a precursor for various active pharmaceutical ingredients (APIs). The dichloro-aniline core is found in several classes of drugs.[1]

-

Agrochemicals: It is a building block in the production of herbicides and insecticides, where the specific substitution pattern on the aromatic ring is crucial for biological activity.[1][18]

-

Dyes and Pigments: The amino derivative can be diazotized and coupled to form a range of azo dyes with specific chromatic properties.[2]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[1]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Use in a well-ventilated chemical fume hood is mandatory. For weighing and handling the solid, a respirator (e.g., N95) is recommended to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[16]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. This compound may be hazardous to the environment and should not be released into soil or water.[1]

References

-

Organic Syntheses. (n.d.). 2,6-dichloronitrobenzene. Organic Syntheses Procedure. Available from: [Link]

- Google Patents. (2021). CN112266326A - Preparation method of dichlorotoluene nitride intermediate. Google Patents.

-

Chemsrc. (2025). This compound | CAS#:29682-46-0. Chemsrc.com. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

-

Fisher Scientific. (n.d.). This compound, 99%. Fisher Scientific. Available from: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University, Department of Chemistry. Available from: [Link]

-

Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available from: [Link]

-

Chemistry Connected. (n.d.). NMR Chemical Shifts. Chemistry Connected. Available from: [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available from: [Link]

-

PubMed Central (PMC). (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. National Institutes of Health. Available from: [Link]

-

Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange. Available from: [Link]

-

Science.gov. (n.d.). nucleophilic aromatic substitution: Topics by Science.gov. Science.gov. Available from: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Available from: [Link]

-

U.S. Environmental Protection Agency. (n.d.). method 8091 nitroaromatics and cyclic ketones by gas chromatography. EPA.gov. Available from: [Link]

-

YouTube. (2019). Nucleophilic Aromatic Substitution. Professor Dave Explains. Available from: [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Available from: [Link]

-

OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Available from: [Link]

-

Chemistry LibreTexts. (2021). 6.8: ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

-

University College London. (n.d.). Chemical shifts. UCL. Available from: [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Master Organic Chemistry. Available from: [Link]

-

PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. Available from: [Link]

-

Biblioteka Nauki. (n.d.). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2. Biblioteka Nauki. Available from: [Link]

-

YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. Chem Help ASAP. Available from: [Link]

-

Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. Available from: [Link]

- Google Patents. (2013). CN102951994A - Method for producing 2,6-dichlorotoluene and 2,3-dichlorotoluene by utilizing 2-chlorotoluene to directionally chloridize. Google Patents.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 29682-46-0 [chemicalbook.com]

- 3. This compound | C7H5Cl2NO2 | CID 97155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:29682-46-0 | Chemsrc [chemsrc.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chemistryconnected.com [chemistryconnected.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. CN112266326A - Preparation method of dichlorotoluene nitride intermediate - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. This compound, 99% | Fisher Scientific [fishersci.ca]

- 17. This compound, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2,6-Dichloro-3-nitrotoluene: Synthesis, Properties, and Pharmaceutical Applications

This guide provides a comprehensive technical overview of 2,6-dichloro-3-nitrotoluene, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, outlines detailed synthetic and purification protocols, and critically examines its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs). The content herein is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring a thorough understanding of its handling, reactivity, and application.

Core Molecular and Physical Properties

This compound is a substituted aromatic compound characterized by a toluene backbone with two chlorine atoms and a nitro group. These substituents significantly influence its chemical reactivity and physical properties. It presents as a yellow crystalline solid and is sparingly soluble in water, a characteristic typical of many chlorinated nitroaromatic compounds.

A summary of its fundamental properties is presented in the table below, providing at-a-glance data crucial for experimental design and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1][2] |

| Molecular Weight | 206.02 g/mol | [1][2] |

| CAS Number | 29682-46-0 | [1][2] |

| Appearance | Yellow Crystalline Solid | |

| Melting Point | 53-56 °C | [2][3] |

| IUPAC Name | 1,3-Dichloro-2-methyl-4-nitrobenzene | [1] |

| Solubility | Sparingly soluble/Insoluble in water | [3] |

| Flash Point | 110 °C (230 °F) - closed cup | [2] |

Synthesis and Purification Methodologies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most logical pathway involves the preparation of the dichlorinated toluene precursor, followed by a regioselective nitration.

Synthesis Pathway Overview

The overall synthetic pathway can be visualized as a two-stage process: the formation of 2,6-dichlorotoluene, followed by its nitration.

Caption: Two-stage synthesis of this compound.

Experimental Protocol: Synthesis

Part A: Synthesis of 2,6-Dichlorotoluene Precursor

The synthesis of the 2,6-dichlorotoluene precursor is effectively achieved via a Sandmeyer reaction, starting from 3-chloro-2-methylaniline.[4][5]

-

Diazotization:

-

In a reaction vessel equipped with a stirrer and cooling bath, dissolve 3-chloro-2-methylaniline in aqueous hydrochloric acid.

-

Cool the solution to 0-5 °C using an ice-salt bath. The low temperature is critical to prevent the premature decomposition of the diazonium salt.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for nitrous acid.

-

-

Sandmeyer Reaction:

-

In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution from the previous step to the CuCl solution with vigorous stirring. The copper catalyst facilitates the displacement of the diazonium group with a chlorine atom.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) to ensure the complete evolution of nitrogen gas and full reaction.

-

The resulting organic layer containing 2,6-dichlorotoluene is then separated, washed, and dried.

-

Part B: Nitration of 2,6-Dichlorotoluene

This step introduces the nitro group onto the aromatic ring. The directing effects of the existing substituents (two ortho/para-directing chlorine atoms and one ortho/para-directing methyl group) must be considered. The position meta to the methyl group and ortho/para to the chlorine atoms is activated, leading to the desired product.

-

Preparation of Nitrating Mixture:

-

In a flask set in an ice bath, carefully and slowly add concentrated sulfuric acid (H₂SO₄) to concentrated nitric acid (HNO₃) to form the nitrating mixture. The sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

-

-

Nitration Reaction:

-

Slowly add 2,6-dichlorotoluene to the chilled nitrating mixture dropwise, ensuring the temperature is maintained below 10 °C to prevent over-nitration and side reactions.

-

After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for a specified period, monitoring the reaction's progress via Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice. This quenches the reaction and precipitates the solid product.

-

Experimental Protocol: Purification

The crude this compound is typically purified by recrystallization to remove unreacted starting materials and isomeric impurities.

-

Filtration: Filter the precipitated solid from the quenched reaction mixture and wash it thoroughly with cold water until the washings are neutral to remove residual acid.

-

Recrystallization:

-

Select an appropriate solvent. Ethanol is often a suitable choice for compounds of this type.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under a vacuum. The purity can be confirmed by measuring the melting point and through chromatographic techniques like HPLC.[6]

-

Spectroscopic and Analytical Characterization

Characterization is essential to confirm the identity and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl (CH₃) protons and two doublets in the aromatic region corresponding to the two non-equivalent aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven distinct signals: one for the methyl carbon and six for the aromatic carbons, each in a unique chemical environment due to the substitution pattern.

-

Infrared (IR) Spectroscopy: Key absorption bands will be present, confirming the functional groups. Expect strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, C-Cl stretching bands, and aromatic C-H and C=C stretching bands.[1]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (~206 g/mol ). The isotopic pattern of two chlorine atoms (a characteristic M, M+2, M+4 pattern) will be a definitive feature. Common fragmentation patterns may include the loss of the nitro group.[1]

Application in Pharmaceutical Synthesis: A Case Study

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.[3] Its primary utility stems from the chemical reactivity of its functional groups. The nitro group can be readily reduced to an amine, which then serves as a handle for constructing more complex molecular architectures, particularly heterocyclic systems like benzimidazoles, which are prevalent in many drug classes.[6][7]

A significant application is its role as a precursor in the synthesis of Meclofenamic Acid , a non-steroidal anti-inflammatory drug (NSAID).

Synthetic Pathway to Meclofenamic Acid

The conversion involves the reduction of the nitro group to an amine, followed by a coupling reaction.

Caption: Synthesis of Meclofenamic Acid from this compound.

Rationale and Mechanism

-

Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine (2,6-dichloro-3-aminotoluene).[8] This transformation is fundamental as it converts an electron-withdrawing group into a nucleophilic amino group. Standard reduction methods include catalytic hydrogenation (H₂ over a palladium catalyst) or using metals like iron, tin, or zinc in an acidic medium. The choice of reagent depends on factors like cost, scale, and functional group tolerance.

-

Ullmann Condensation: The resulting aniline derivative, 2,6-dichloro-3-aminotoluene, is then coupled with 2-chlorobenzoic acid in an Ullmann condensation reaction. This reaction forms a new carbon-nitrogen bond, creating the diarylamine core structure of Meclofenamic acid. This classic reaction is typically catalyzed by copper and requires heat.

The strategic placement of the chloro and methyl groups on the aniline ring is critical for the final drug's pharmacological profile and binding affinity to its target enzymes (cyclooxygenase-1 and -2).

Safety, Handling, and Disposal

As a chlorinated nitroaromatic compound, this compound must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. It is also noted to be toxic to aquatic life with long-lasting effects.[7]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For operations that may generate dust, a respirator is recommended.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[9]

-

Spill & Disposal: In case of a spill, avoid generating dust. Absorb with an inert material (e.g., sand or vermiculite) and place in a suitable container for chemical waste. Disposal must be carried out in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[9][10]

References

- 1. CN104725242A - Method for synthesizing 2, 6-diaminotoluene - Google Patents [patents.google.com]

- 2. 2,6-二氯-3-硝基甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. 2,6-Dichlorotoluene synthesis - chemicalbook [chemicalbook.com]

- 5. CN102079688A - Method for preparing 2,3-dichlorotoluene - Google Patents [patents.google.com]

- 6. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, characterization and antiparasitic activity of organometallic derivatives of the anthelmintic drug albendazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to 1,3-Dichloro-2-methyl-4-nitrobenzene for Advanced Chemical Synthesis

This guide provides an in-depth exploration of 1,3-dichloro-2-methyl-4-nitrobenzene, a pivotal intermediate in the synthesis of complex organic molecules. Designed for researchers, scientists, and professionals in drug development and fine chemical manufacturing, this document elucidates the compound's nomenclature, physicochemical properties, a detailed synthesis protocol, mechanistic insights, and its applications, with a strong emphasis on scientific integrity and practical utility.

Compound Identification and Nomenclature

The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

Preferred IUPAC Name: 1,3-dichloro-2-methyl-4-nitrobenzene[1]

This nomenclature is derived by numbering the benzene ring to assign the lowest possible locants to the substituents. The substituents are then cited in alphabetical order.

Common Synonyms: 2,6-dichloro-3-nitrotoluene[1]

The synonym treats the molecule as a toluene derivative, which is also a valid and frequently used naming convention in literature and chemical catalogs.

Chemical Identifiers:

Physicochemical and Safety Data

A thorough understanding of the physical and safety properties of a chemical is paramount for its effective and safe utilization in a laboratory or industrial setting.

| Property | Value | Source |

| Appearance | Light yellow to light green solid | [2] |

| Melting Point | 53-56 °C | [2] |

| Boiling Point | 293.8 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Flash Point | >230 °F | [2] |

| Solubility | Insoluble in water, soluble in common organic solvents. | |

| GHS Hazard Statements | H302 (Harmful if swallowed) | [2] |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 | [2] |

Synthesis of 1,3-Dichloro-2-methyl-4-nitrobenzene: A Validated Experimental Protocol

The synthesis of 1,3-dichloro-2-methyl-4-nitrobenzene is most effectively achieved through the electrophilic nitration of 2,6-dichlorotoluene. The following protocol is adapted from established procedures and provides a reliable method for its preparation.[3]

Reaction Scheme

Caption: Synthetic pathway for 1,3-dichloro-2-methyl-4-nitrobenzene.

Experimental Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 32.2 g (0.2 mol) of 2,6-dichlorotoluene in 100 g of dichloroethane.[3]

-

Nitration: While stirring the solution, slowly add 13.9 g (0.22 mol) of 98% nitric acid dropwise from the dropping funnel. Maintain the reaction temperature between 30-45 °C using a water bath.[3]

-

Reaction Completion: After the addition of nitric acid is complete, reflux the reaction mixture for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to the flask to neutralize any remaining acid. Transfer the mixture to a separatory funnel.

-

Extraction and Purification: Separate the organic layer and wash it with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloroethane under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from ethanol or by column chromatography.[3]

Mechanistic Insights and Regioselectivity

The synthesis of 1,3-dichloro-2-methyl-4-nitrobenzene is a classic example of electrophilic aromatic substitution. The regioselectivity of the nitration of 2,6-dichlorotoluene is governed by the directing effects of the substituents on the benzene ring.

The two chlorine atoms are ortho, para-directing but deactivating due to their inductive electron-withdrawing effect and resonance electron-donating effect. The methyl group is ortho, para-directing and activating. The incoming electrophile, the nitronium ion (NO₂⁺), will preferentially attack the position that is most activated and least sterically hindered.

In 2,6-dichlorotoluene, the C4 position is para to the methyl group and meta to both chlorine atoms. This position is activated by the methyl group and not significantly deactivated by the chlorine atoms. The C3 and C5 positions are ortho to one chlorine and meta to the other, and also ortho and para to the methyl group, respectively. However, the C4 position is the most favorable for electrophilic attack, leading to the formation of 1,3-dichloro-2-methyl-4-nitrobenzene as the major product.

Caption: Mechanism of electrophilic nitration of 2,6-dichlorotoluene.

Applications in Pharmaceutical and Heterocyclic Synthesis

Chlorinated nitroaromatic compounds are valuable building blocks in organic synthesis, particularly for the preparation of a wide range of heterocyclic compounds with potential biological activity. The presence of the nitro group and chlorine atoms in 1,3-dichloro-2-methyl-4-nitrobenzene provides multiple reaction sites for further functionalization.

The nitro group can be readily reduced to an amino group, which can then be used in the construction of various nitrogen-containing heterocycles. The chlorine atoms can be displaced by nucleophiles in nucleophilic aromatic substitution reactions, allowing for the introduction of a variety of functional groups.

Characterization Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the substituents.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl group, as well as strong absorptions for the N-O stretching of the nitro group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns.

Safety and Handling

1,3-Dichloro-2-methyl-4-nitrobenzene is a hazardous chemical and must be handled with appropriate safety precautions. It is harmful if swallowed.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- Singleton, D. A. (2022, September 10).

- CN112266326A - Preparation method of dichlorotoluene nitride intermediate. (n.d.).

- Dynamics and the Regiochemistry of Nitr

- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (n.d.). MDPI.

- This compound. (n.d.). MySkinRecipes.

- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Stack Exchange.

- Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). (n.d.).

- Nitration of Toluene (Electrophilic Arom

- Application Notes and Protocols: Nitration of 2,6-Difluorotoluene. (n.d.). Benchchem.

- Minimizing side reactions in the electrophilic nitration of 2,6-Dimethoxytoluene. (n.d.). Benchchem.

- A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. (n.d.). Quick Company.

- Synthesis of nitro(dichloromethyl)benzene derivatives 1–3. (n.d.).

- Part I: Nitroalkenes in the Synthesis of Heterocyclic Compounds. (n.d.).

- Part I: Nitroalkenes in the synthesis of heterocyclic compounds. (n.d.). RSC Publishing.

- CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine. (n.d.).

- JPH0532589A - Method for nitration of 2,6-dichlorophenol. (n.d.).

- 2,6-Dichlorotoluene synthesis. (n.d.). ChemicalBook.

- 1,3-Dichlorobenzene(541-73-1) 13C NMR spectrum. (n.d.). ChemicalBook.

- 1,3-DICHLORO-2-METHYL-4-NITROBENZENE | CAS 29682-46-0. (n.d.).

- Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts. (2022, December 22). Łukasiewicz Research Network.

- VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.

- 29682-46-0, 1,3-Dichloro-2-methyl-4-nitrobenzene Formula. (n.d.). ECHEMI.

- Review of the Methods for Selective Nitration of Toluene. (2023, June 30). Biblioteka Nauki.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- Compare the C13 NMR and Mass Spectra of. (2020, October 18). Chegg.com.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Characteristics of a Key Intermediate

2,6-Dichloro-3-nitrotoluene (CAS No. 29682-46-0) is a substituted aromatic compound of significant interest in synthetic chemistry.[1] As a functionalized toluene, it serves as a crucial building block and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its utility is derived from the specific arrangement of its chloro, nitro, and methyl functional groups, which allows for diverse and targeted chemical modifications.

A thorough understanding of its fundamental physical properties, namely its melting and boiling points, is a prerequisite for its effective use in research and development. These parameters dictate the conditions for reaction, purification, and storage, and provide critical insights into the purity of the material. This guide provides a detailed examination of these properties, grounded in experimental data and an analysis of the underlying molecular principles.

Section 1: Summary of Physical Properties

The key physical constants for this compound are summarized below. These values are critical for laboratory handling, reaction setup, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 29682-46-0 | [3] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1][4] |

| Molecular Weight | 206.03 g/mol | |

| Appearance | Pale yellow to light green solid/powder | [1][4] |

| Melting Point | 53-56 °C | [2][5] |

| Boiling Point | Not available (Decomposes at high temperatures) | [1] |

| Solubility | Insoluble in water | [1][2] |

| Flash Point | 110 °C (230 °F) - closed cup |

Section 2: The Melting Point – A Window into Molecular Structure and Purity

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. This phase change is highly sensitive to the strength of intermolecular forces and the efficiency with which the molecules pack into a crystal lattice.

Experimental Value

The experimentally determined melting point for this compound is consistently reported in the range of 53-56 °C .[2][5] For a highly pure (e.g., >99%) sample, a sharp melting range of approximately 1-2 °C is expected within this window.

Causality: Why 53-56 °C?

The observed melting point is a direct consequence of the molecule's unique structure:

-

Strong Dipole-Dipole Interactions: The presence of a nitro group (-NO₂) and two chloro (-Cl) substituents creates a significant molecular dipole. The electron-withdrawing nature of these groups results in strong, permanent dipole-dipole forces between adjacent molecules in the crystal lattice.

-

Molecular Weight: With a molecular weight of 206.03 g/mol , Van der Waals forces also contribute significantly to the intermolecular attractions that must be overcome for melting to occur.

-

Substitution Pattern and Crystal Packing: The 2,6-dichloro and 3-nitro substitution pattern creates an asymmetric molecule. While this asymmetry prevents the highly efficient crystal packing seen in more symmetrical isomers (like 1,4-dichlorobenzene), the strong polar interactions compensate, resulting in a moderately high melting point for a molecule of its size. The presence of impurities would disrupt the crystal lattice, leading to a lower and broader melting range.

Section 3: The Boiling Point and Thermal Stability – An Important Consideration

While a boiling point is a standard physical property, an experimentally determined value at atmospheric pressure is not reported for this compound in standard chemical literature, including the NIST Chemistry WebBook.[6]

The Hypothesis of Thermal Decomposition

The absence of a reported boiling point strongly suggests that the compound is thermally unstable and decomposes at or below its boiling temperature . Aromatic nitro compounds, particularly those with additional activating or sterically hindering groups, can be susceptible to decomposition upon strong heating. It is noted that at high temperatures, this compound may emit toxic fumes, a further indication of thermal degradation rather than clean boiling.[1]

This characteristic is critical for drug development professionals, as it precludes high-temperature distillations at atmospheric pressure for purification. Alternative methods such as recrystallization or vacuum distillation (if the compound is stable at reduced pressure and temperature) must be employed.

Section 4: Self-Validating Protocol for Melting Point Determination

This section provides a detailed, field-proven methodology for accurately determining the melting point of this compound. The protocol is designed to be self-validating by correlating the sharpness of the melting range with sample purity.

Safety and Handling Precautions

Before beginning, it is imperative to review the known hazards. This compound is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[1][3]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses or goggles, and a lab coat.

-

Ventilation: All manipulations of the solid should be performed in a well-ventilated fume hood.

-

Waste Disposal: Dispose of all contaminated materials and excess chemicals according to institutional and local regulations for hazardous chemical waste.

Experimental Workflow

The following workflow describes the use of a standard capillary melting point apparatus.

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology

-

Sample Preparation:

-

Place a small amount of this compound onto a clean, dry watch glass.

-

Using a spatula, crush the solid into a fine, uniform powder. This ensures efficient heat transfer.

-

Take a capillary tube (sealed at one end) and press the open end into the powder until a small amount enters the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a tightly packed column of 2-3 mm is achieved.

-

-

Approximate Melting Point Determination:

-

Place the loaded capillary into the heating block of the melting point apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C per minute).

-

Observe the sample and note the approximate temperature at which it melts. This provides a ballpark figure and saves time.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.

-

Prepare a new capillary with a fresh sample. Using a previously melted sample will yield inaccurate results.

-

Place the new capillary in the apparatus.

-

Set a slow heating ramp (1-2 °C per minute). This slow rate is critical for thermal equilibrium between the sample, thermometer, and heating block, ensuring accuracy.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature (T1 ) at which the first drop of liquid appears.

-

Continue heating and record the temperature (T2 ) at which the last crystal of solid just disappears.

-

-

Data Interpretation (Self-Validation):

-

The melting point is reported as the range from T1 to T2.

-

Trustworthiness Check: For a pure compound, this range should be narrow (≤ 2 °C). A broad melting range (> 2 °C) and a value lower than the literature range (53-56 °C) are strong indicators of impurities. If this is observed, the material should be purified (e.g., by recrystallization) before use in sensitive applications.

-

Conclusion

The melting point of this compound is a robust and reliable indicator of its identity and purity, with a well-established range of 53-56 °C. The molecular factors contributing to this value are its significant dipole moment and molecular weight. Conversely, the absence of a defined boiling point at standard pressure points to thermal instability, a critical consideration for its purification and handling in synthetic processes. The provided protocol for melting point determination offers a reliable, self-validating method for researchers to confirm the quality of this important chemical intermediate, ensuring the integrity and reproducibility of their scientific work.

References

-

Chemsrc. (n.d.). This compound | CAS#:29682-46-0. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-dichloronitrobenzene. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 99%. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US3423475A - Method for preparing 2,6-dichloro-4-nitrotoluene.

-

European Patent Office. (n.d.). PROCESS FOR THE PRODUCTION OF 2,6-DICHLORO-3,5-DI(SECONDARY OR TERTIARY ALKYL)TOLUENE - EP 0837048 A1. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrotoluene. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 29682-46-0 [chemicalbook.com]

- 3. This compound | C7H5Cl2NO2 | CID 97155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 99% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound | CAS#:29682-46-0 | Chemsrc [chemsrc.com]

- 6. This compound [webbook.nist.gov]

solubility of 2,6-Dichloro-3-nitrotoluene in organic solvents

An In-Depth Technical Guide to the Solubility of 2,6-Dichloro-3-nitrotoluene in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a pivotal chemical intermediate in the synthesis of various dyes, agrochemicals, and pharmaceutical compounds.[1][2][3] Its utility in these applications is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility profile essential for process optimization, reaction kinetics, and purification strategies. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, collates its known physicochemical properties, and presents a robust, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents. This document is intended for researchers, chemists, and drug development professionals who require reliable solubility data to advance their work.

Introduction to this compound

This compound (CAS: 29682-46-0) is a substituted aromatic compound belonging to the nitrotoluene family.[4] It typically appears as a light yellow crystalline solid.[1] The molecule's structure, featuring a toluene backbone with two chlorine atoms and a nitro group, imparts a unique combination of polarity and lipophilicity that dictates its chemical reactivity and physical properties.

1.1 Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any solubility study. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 29682-46-0 | [1][2][4] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1][4] |

| Molecular Weight | 206.03 g/mol | [1][4] |

| Appearance | Light yellow to light green solid | [1] |

| Melting Point | 53-56 °C | [2][5] |

| Water Solubility | Practically insoluble (0.043 g/L at 25 °C) | [1][5] |

| LogP | 3.46 | [5] |

1.2 The Critical Role of Solubility in Process Chemistry and Drug Development

Solubility is not merely a physical constant; it is a critical parameter that influences the entire lifecycle of a chemical process.

-

Reaction Kinetics: For most chemical reactions, reactants must be in the same phase to interact. The concentration of a dissolved reactant, dictated by its solubility, directly affects the reaction rate.

-

Purification: Techniques such as crystallization, a cornerstone of purification in the pharmaceutical and chemical industries, are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.

-

Formulation: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvent systems is a determining factor in its bioavailability and the feasibility of different dosage forms.

-

Process Safety and Efficiency: Understanding solubility limits is crucial for preventing unwanted precipitation in reaction vessels or transfer lines, which can lead to blockages, equipment failure, and process inefficiencies.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The extent to which a solute dissolves is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

2.1 "Like Dissolves Like": The Role of Polarity

The adage "like dissolves like" provides a foundational, qualitative guide to solubility.[6]

-

Polar Solutes tend to dissolve in polar solvents .

-

Non-polar Solutes tend to dissolve in non-polar solvents .

This compound is a molecule of intermediate polarity. The aromatic ring and chlorine atoms contribute to its non-polar character, while the nitro group (-NO₂) is strongly polar. This dual nature suggests it will exhibit at least partial solubility in a range of organic solvents, from non-polar (like toluene) to polar aprotic (like acetone) and polar protic (like ethanol). Its very low water solubility is consistent with the large, non-polar surface area of the dichlorotoluene backbone dominating the single polar nitro group.[1][5]

2.2 Thermodynamic Considerations

The dissolution process can be described by the change in Gibbs free energy (ΔG):

ΔG_sol = ΔH_sol - TΔS_sol

Where ΔH_sol is the enthalpy of solution and ΔS_sol is the entropy of solution. For dissolution to be spontaneous (ΔG < 0), the enthalpic and entropic contributions must be favorable.

-

Enthalpy of Solution (ΔH_sol): This term represents the energy difference between breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. If the energy released upon forming solute-solvent bonds is greater than the energy required to break the initial bonds, the process is exothermic (ΔH < 0) and solubility is favored. If more energy is required than is released, the process is endothermic (ΔH > 0). The solubility of most solids increases with temperature, indicating an endothermic process.[6][7]

-

Entropy of Solution (ΔS_sol): This term reflects the change in disorder. Dissolution of a highly ordered crystal lattice into a disordered solution typically results in a large increase in entropy (ΔS > 0), which favors the dissolution process.[7]

Experimental Determination of Solubility

While theoretical principles provide guidance, accurate, quantitative solubility data must be determined empirically. The isothermal equilibrium shake-flask method is the gold standard for determining the solubility of solid compounds due to its reliability and reproducibility.[6][7]

3.1 Causality Behind Method Selection

The shake-flask method is chosen because it is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This is paramount for obtaining a solubility value that is a true reflection of the compound's physicochemical properties under specific conditions, rather than a kinetic artifact. Agitation ensures the maximum surface area is exposed for dissolution, and a prolonged equilibration time allows the system to reach its lowest energy state.

3.2 Experimental Workflow Diagram

The following diagram outlines the logical flow of the isothermal shake-flask solubility determination protocol.

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 29682-46-0 [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C7H5Cl2NO2 | CID 97155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:29682-46-0 | Chemsrc [chemsrc.com]

- 6. youtube.com [youtube.com]

- 7. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents | MDPI [mdpi.com]

An In-Depth Technical Guide to the Hazards and Toxicity of 2,6-Dichloro-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the known and anticipated hazards associated with 2,6-Dichloro-3-nitrotoluene (CAS RN: 29682-46-0). Given the limited publicly available toxicological data for this specific isomer, this document employs a read-across approach, leveraging data from structurally similar and well-studied nitrotoluene and dinitrotoluene compounds to provide a robust, albeit predictive, toxicological profile. This guide is intended to inform risk assessment, guide safe handling practices, and provide a framework for further toxicological evaluation.

Introduction and Industrial Context

This compound is a chlorinated nitroaromatic compound.[1] Structurally, it is a toluene molecule substituted with two chlorine atoms and a nitro group. It typically appears as a yellow crystalline solid and is sparingly soluble in water.[1]

This compound serves as a key intermediate in various industrial syntheses.[1] Its primary applications are in the manufacturing of:

-

Dyes and Pigments: The chemical structure of this compound allows for its use as a precursor in the synthesis of a range of colorants.[1]

-

Pharmaceuticals: It is utilized as a building block in the synthesis of certain active pharmaceutical ingredients (APIs).[1]

-

Agrochemicals: The compound is an intermediate in the production of some pesticides, including herbicides and insecticides.[1]

The presence of both chloro and nitro functional groups on an aromatic ring suggests a potential for significant biological activity and associated toxicity, necessitating a thorough understanding of its hazard profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 29682-46-0 | [2] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [2][3] |

| Molecular Weight | 206.03 g/mol | [2][3] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 53-56 °C | [2] |

| Solubility in Water | Sparingly soluble (0.043 g/L at 25°C) | [1] |

| Flash Point | 110 °C (closed cup) | [2] |

Predicted Metabolic Pathways and Mechanism of Toxicity

The toxicity of many nitroaromatic compounds is intrinsically linked to their metabolic activation. The nitro group can be reduced to a nitroso derivative, which can then be further reduced to a hydroxylamine. This hydroxylamine metabolite is often unstable and can be further metabolized to a reactive nitrenium ion, which can form adducts with DNA and proteins, leading to genotoxicity and carcinogenicity.

The presence of chlorine atoms on the aromatic ring can influence the rate and regioselectivity of these metabolic transformations. They may also provide additional sites for metabolic attack, such as hydroxylation, although this is generally a minor pathway for this class of compounds.

Figure 1: Predicted metabolic pathways of this compound.

Toxicological Profile: A Read-Across Approach

Due to the scarcity of specific data for this compound, the following toxicological assessment is based on a read-across from structurally related compounds, primarily 2,4-dinitrotoluene (2,4-DNT), 2,6-dinitrotoluene (2,6-DNT), and other nitrotoluenes.

Acute Toxicity

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

While specific LD50 values for this compound are not available, dinitrotoluenes generally exhibit moderate acute toxicity. For instance, oral LD50 values for 2,4-DNT in rats range from 268 to 890 mg/kg. It is reasonable to assume that this compound falls within a similar range of acute toxicity.

Skin and Eye Irritation

The GHS classification for this compound indicates that it:

Direct contact with the solid or its solutions is likely to cause redness, itching, and inflammation of the skin, and significant irritation to the eyes, potentially leading to damage if not promptly addressed.

Respiratory Effects

Inhalation of dust or vapors of this compound is expected to be hazardous. The GHS classification states that it may cause respiratory irritation (H335).[3] This can manifest as coughing, shortness of breath, and irritation of the nose and throat.

A significant concern with exposure to nitrotoluenes is the potential for methemoglobinemia . The nitro group can oxidize the iron in hemoglobin from the ferrous (Fe2+) to the ferric (Fe3+) state, forming methemoglobin, which is incapable of transporting oxygen. This can lead to cyanosis (a bluish discoloration of the skin and mucous membranes), headache, dizziness, and, in severe cases, respiratory distress and death.

Genotoxicity

While direct genotoxicity data for this compound is lacking, many nitrotoluenes and their metabolites are known to be genotoxic.

-

Ames Test (Bacterial Reverse Mutation Assay): 2,6-DNT has been shown to be mutagenic in the Ames test, both with and without metabolic activation. Given the structural similarities, it is highly probable that this compound would also test positive in this assay. The mechanism is likely the formation of DNA adducts by reactive metabolites, as described in Section 3.

-

In Vitro Chromosomal Aberration Assay: 2,6-DNT has been observed to cause weak structural chromosomal aberrations in cultured mammalian cells. It is plausible that this compound would also induce chromosomal damage.

-

In Vivo Genotoxicity: In vivo studies on 2,6-DNT have yielded positive results in the comet assay in rat liver, indicating DNA damage. However, the in vivo micronucleus assay in rat bone marrow was negative, suggesting that the genotoxic effects may be tissue-specific, with the liver being a primary target due to its high metabolic activity. A similar pattern of tissue-specific genotoxicity could be anticipated for this compound.

Carcinogenicity

Several nitrotoluenes have been classified as carcinogenic in animal studies.

-

2,4-Dinitrotoluene is classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).

-

2,6-Dinitrotoluene is also recognized as a rodent liver carcinogen.

-

o-Nitrotoluene is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.

The carcinogenicity of these compounds is believed to be linked to their genotoxic potential. The metabolic activation to reactive species that form DNA adducts can lead to mutations in critical genes, initiating the process of carcinogenesis. Given the structural analogy and the predicted metabolic activation pathway, it is prudent to consider this compound as a potential carcinogen until specific data becomes available.

Experimental Protocols for Toxicological Assessment

To address the data gaps for this compound, a battery of standard toxicological tests should be performed. The following section outlines the methodologies for key assays, emphasizing the rationale behind the experimental design.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471